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Compound Name: Methyl 6-ethynylnicotinate
CAS No.: 216444-00-7
Cat. No.: B1603808
Get Quote
. J

Methyl 6-ethynylnicotinate is an organic compound with the molecular formula CoH7NO2.[1]
[2] Its structure is defined by a pyridine ring substituted at the 3-position with a
methoxycarbonyl group (-COOCHSs) and at the 6-position with an ethynyl group (-C=CH).

o Pyridine Core: The nitrogen-containing aromatic ring is electron-deficient, which influences
the reactivity of the substituents and the molecule's potential to engage in hydrogen bonding

or coordination with biological targets.

o Methyl Ester Group: This group is a classic ester functionality. The carbonyl oxygen can act
as a hydrogen bond acceptor, and the entire group can be susceptible to hydrolysis under
acidic or basic conditions, a property that can be exploited for pro-drug strategies or further
synthetic modification.

o Ethynyl Group: The terminal alkyne is the most defining feature for its application in modern
synthesis. The sp-hybridized carbons create a linear geometry, and the terminal proton is
weakly acidic. This functionality is the cornerstone for its use in metal-catalyzed cross-
coupling reactions.
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A summary of its key physicochemical properties is presented below.

Property Value Source(s)

CAS Number 216444-00-7 [11[2]13][4]

Molecular Formula CoH7NO2 [1112][41[5]

Molecular Weight 161.16 g/mol [1112]1[5]

Appearance Light brown to brown solid

Boiling Point 249.7 £ 25.0 °C (Predicted) [1]

Density 1.17 £ 0.1 g/cm3 (Predicted) [1]

Storage Sealed in dry, Room (1]
Temperature

0=C(OC)C1=CN=C(C#C)C=C
SMILES Code L [4][5]

Spectroscopic Characterization and Structural
Elucidation

The definitive confirmation of the molecular structure of Methyl 6-ethynylnicotinate relies on a
combination of spectroscopic methods. While specific experimental spectra are proprietary, this
section details the expected spectral data based on the known structure and general
spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the hydrogen and carbon
framework of the molecule.

Expected *H NMR Data (in CDCIs): The proton NMR spectrum is expected to show five distinct
signals corresponding to the aromatic protons, the alkyne proton, and the methyl ester protons.
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Chemical Shift

(3) ppm
(Predicted)

Multiplicity

Integration

Assignment

Rationale

1H

H-2 (Pyridine)

Adjacent to the
ring nitrogen and
ortho to the
electron-
withdrawing
ester, resulting in
significant

deshielding.

1H

H-4 (Pyridine)

Ortho to the
electron-
withdrawing
ester and meta
to the nitrogen,
leading to
downfield shift.

1H

H-5 (Pyridine)

Meta to the ester
and ortho to the

ethynyl group.

3H

-OCHs (Ester)

Typical chemical
shift for protons

of a methyl ester.

1H

-C=CH

The terminal
alkyne proton,
shifted slightly
downfield due to
the influence of

the aromatic ring.

Expected 3C NMR Data (in CDCIs): The carbon NMR spectrum will reveal the nine unique

carbon environments in the molecule.
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Chemical Shift (6) ppm

(Predicted) Assignment Rationale
redicte
Characteristic chemical shift
~165 C=0 (Ester)
for an ester carbonyl carbon.
o Aromatic carbon adjacent to
~152 C-2 (Pyridine) )
nitrogen.
Aromatic carbon adjacent to
~148 C-6 (Pyridine nitrogen and bonded to the
Y g
alkyne.
~138 C-4 (Pyridine) Deshielded aromatic carbon.
o Quaternary carbon attached to
~128 C-3 (Pyridine)
the ester.
o Aromatic carbon coupled to a
~122 C-5 (Pyridine)
proton.
sp-hybridized carbon attached
~82 C=CH ,
to the ring.
~80 C=CH sp-hybridized terminal carbon.
Typical chemical shift for the
~53 -OCHs (Ester)

methyl carbon of an ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational

frequencies.
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Wavenumber
(cm~*) (Predicted)

Vibration

Functional Group

Rationale

~3300

C-H Stretch

Terminal Alkyne

A sharp, characteristic
peak for the =C-H
bond stretch.[6][7][8]

~3100-3000

C-H Stretch

Aromatic (Pyridine)

Stretching vibrations
of C-H bonds on the

aromatic ring.[9]

~2950

C-H Stretch

Aliphatic (Methyl)

Stretching vibration of
the C-H bonds in the
methyl group.[7]

~2110

C=C Stretch

Terminal Alkyne

A weak but sharp
absorption
characteristic of a
terminal alkyne C=C
bond.[6]

~1725

C=0 Stretch

Ester

A very strong and
sharp absorption,
typical for a carbonyl

group in an ester.[6][9]

~1600, ~1450

C=C/C=N Stretch

Aromatic Ring

In-ring stretching
vibrations of the

pyridine core.[9]

~1300-1100

C-O Stretch

Ester

Strong stretching
vibration of the C-O
single bond of the
ester.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

elemental composition.
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m/z Value Interpretation Rationale

Molecular ion peak, confirming
161 [M]* the molecular weight of 161.16

g/mol .

Loss of the methoxy radical

from the ester group is a

130 [M-OCHs]* _
common fragmentation
pathway.

Loss of the entire

102 [M-COOCHs]*

carbomethoxy group.

Synthesis and Mechanistic Insights

The most efficient and common synthesis of Methyl 6-ethynylnicotinate is achieved via a
Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction
couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes.
[10] The logical precursor for this synthesis is an appropriately halogenated nicotinate, such as
Methyl 6-chloronicotinate (CAS: 73781-91-6).

Starting Materials Catalytic System

(Methyl G—Chloronicotinale) (Trimethylsilylacetylene)

Gdclz(Pth)z (Palladium Catalysla ‘(Cul (Copper(I) Iodide)) (Amine Base (e.g., EtzN))
1
]

Reaction Steps
A J ‘

|[ Step 1: Sonogashira Coupling Step 2: Deprotection
\__ (Inert Atmosphere, RT) (Base, e.g., K2COs in MeOH)

Product:

A/ 4

(TMS-Protected Imermediate)i (Methyl G-ethynylnicminate)
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Click to download full resolution via product page

Caption: High-level workflow for the synthesis of Methyl 6-ethynylnicotinate.

Detailed Experimental Protocol

Materials:

o Methyl 6-chloronicotinate

o Trimethylsilylacetylene (TMSA)
 Bis(triphenylphosphine)palladium(ll) dichloride (PdCIl2(PPhs)z2)
o Copper(l) iodide (Cul)

e Triethylamine (EtsN), anhydrous

o Tetrahydrofuran (THF), anhydrous

e Potassium carbonate (K2CO3s)

e Methanol (MeOH)

o Ethyl acetate and Hexane (for chromatography)

Saturated aqueous ammonium chloride (NH4Cl) and brine

Procedure:

Sonogashira Coupling: To a dry, inert-atmosphere flask, add Methyl 6-chloronicotinate (1.0
eq), PdCI2(PPhs)2 (0.03 eq), and Cul (0.06 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

Add anhydrous THF and anhydrous EtsN (2.5 eq) via syringe. Stir to dissolve.

Add trimethylsilylacetylene (1.5 eq) dropwise. The reaction is typically exothermic.
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 Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

e Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product
with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2S0Oa),
filter, and concentrate under reduced pressure. The crude product is the TMS-protected
intermediate.

o Deprotection: Dissolve the crude TMS-protected intermediate in methanol.

e Add potassium carbonate (K2COs, 2.0 eq) and stir the mixture at room temperature for 2-4
hours.

e Monitor the deprotection by TLC.

e Once complete, neutralize the mixture with dilute HCI and remove the methanol under
reduced pressure.

» Extract the final product with ethyl acetate. Wash the combined organic layers with water and
brine, dry over Na=SOa4, and concentrate.

 Purification: Purify the crude product by flash column chromatography on silica gel (using a
hexane/ethyl acetate gradient) to yield pure Methyl 6-ethynylnicotinate.

Mechanistic Causality: The Sonogashira Cycle

The efficiency of the synthesis is rooted in the synergistic action of the palladium and copper
catalysts. The palladium complex undergoes a catalytic cycle involving oxidative addition and
reductive elimination, while the copper co-catalyst facilitates the formation of a key copper(l)

acetylide intermediate.
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CuX Base-H* X~

:

R-C=C-H

Ar-X

Oxidative
Addition

Ar-Pd(I1)-X(Lz2)

Cu(I), Base

Reductive
Elimination

Transmetalation

Ar-C=C-R

. Azide-Functionalized
(Methyl 6-ethynylmcot1nate) [ Molecule (R-N) j w

CuAAC Reaction

Click to download full resolution via product page

Caption: Use of Methyl 6-ethynylnicotinate in a CUAAC "click" reaction.

This reactivity makes it an invaluable tool for:
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» Fragment-Based Drug Discovery (FBDD): Linking the nicotinate fragment to other
pharmacophores.

 Activity-Based Protein Profiling (ABPP): Attaching probes to enzymes or receptors.
e Drug Conjugation: Creating antibody-drug conjugates (ADCs) or PEGylated drugs.

The alkyne can also participate in copper-free click reactions, such as the Strain-Promoted
Azide-Alkyne Cycloaddition (SPAAC), which avoids the use of potentially cytotoxic copper
catalysts, making it even more suitable for in vivo studies. [11]

Safety and Handling

Methyl 6-ethynylnicotinate should be handled in a well-ventilated fume hood by trained
personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves, is required. It is classified as an irritant and may cause skin and
serious eye irritation. Avoid inhalation of dust and contact with skin and eyes. For full safety
information, consult the Safety Data Sheet (SDS) provided by the supplier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Core Molecular Structure and Physicochemical
Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603808/docs#core-molecular-structure-and-
physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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